4-Amino-3-bromo-5-fluorobenzamide
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Overview
Description
4-Amino-3-bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-fluorobenzamide typically involves multiple steps. One common method starts with the nitration of 4-bromo-2-fluoroaniline, followed by reduction to obtain the corresponding amine. The final step involves the acylation of the amine with benzoyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Acylation and Alkylation: The amino group can also participate in acylation and alkylation reactions to form amides and alkylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Acylation: Benzoyl chloride or acetic anhydride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include substituted benzamides, nitrobenzamides, and alkylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-bromo-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-bromo-5-fluorobenzamide
- 4-Amino-3-chloro-5-fluorobenzamide
- 4-Amino-3-bromo-5-chlorobenzamide
Comparison
Compared to similar compounds, 4-Amino-3-bromo-5-fluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromo and fluoro groups can enhance its stability and binding affinity in certain applications .
Biological Activity
4-Amino-3-bromo-5-fluorobenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Molecular Structure:
- Molecular Formula: C7H6BrF2N3O
- Molecular Weight: 251.05 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group allows for hydrogen bonding, enhancing its affinity for target proteins.
Biological Activities
- Anticancer Activity:
- Enzyme Inhibition:
-
Antimicrobial Properties:
- Research indicates that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 and PC-3 prostate cancer cell lines. The compound exhibited an IC50 of 0.27 mM against MCF-7 cells and 0.31 mM against PC-3 cells, demonstrating superior efficacy compared to existing treatments .
Case Study 2: Enzyme Inhibition Profile
In a comparative study involving various benzamide derivatives, this compound showed moderate inhibition of RET kinase activity, with implications for its use as a therapeutic agent in targeted cancer therapies .
Research Findings Summary
Properties
CAS No. |
1357943-94-2 |
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Molecular Formula |
C7H6BrFN2O |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
4-amino-3-bromo-5-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
GNGXWNIAPAVOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C(=O)N |
Origin of Product |
United States |
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